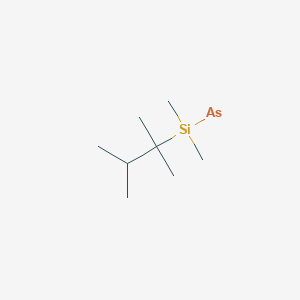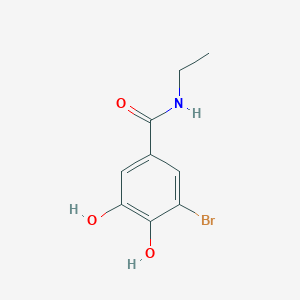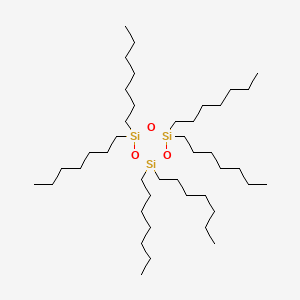
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of heptyl-substituted silanes with trioxatrisilinane precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of advanced equipment and technology ensures the consistent production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing products.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while reduction may produce silicon-hydrogen compounds.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4,6,6-Hexamethoxy-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine: Another organosilicon compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A compound with a similar trioxatrisilinane core but different substituents.
Uniqueness
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its heptyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
137410-95-8 |
|---|---|
Formule moléculaire |
C42H90O3Si3 |
Poids moléculaire |
727.4 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexaheptyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C42H90O3Si3/c1-7-13-19-25-31-37-46(38-32-26-20-14-8-2)43-47(39-33-27-21-15-9-3,40-34-28-22-16-10-4)45-48(44-46,41-35-29-23-17-11-5)42-36-30-24-18-12-6/h7-42H2,1-6H3 |
Clé InChI |
WRBGQYYUWFGBIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCC)CCCCCCC)(CCCCCCC)CCCCCCC)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


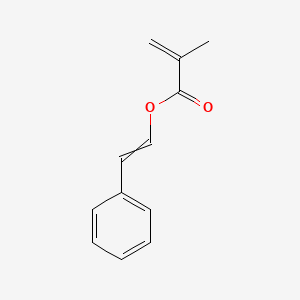
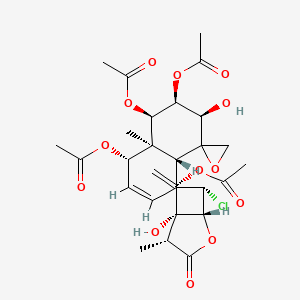
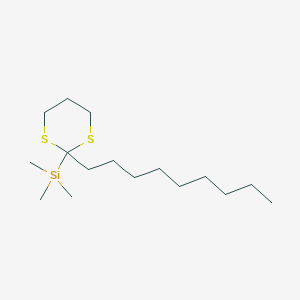
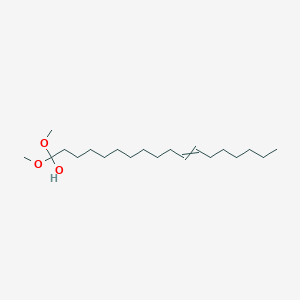
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
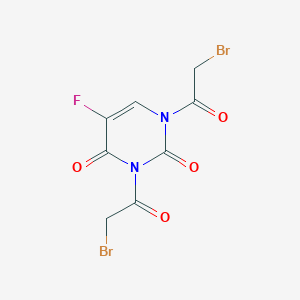
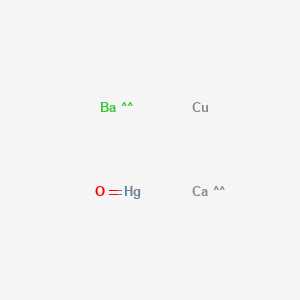
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
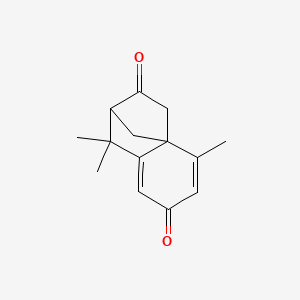
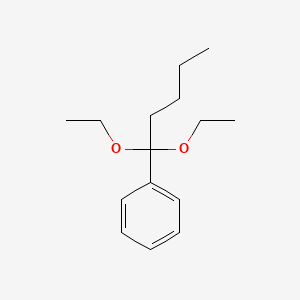
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
